molecular formula C23H26N2O3S B2592857 2-cinnamamido-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 378779-87-4

2-cinnamamido-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2592857
CAS No.: 378779-87-4
M. Wt: 410.53
InChI Key: HTMCQSLRWYFYAO-OUKQBFOZSA-N
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Description

This compound belongs to the tetrahydrobenzo[b]thiophene-3-carboxamide class, characterized by a bicyclic core (4,5,6,7-tetrahydrobenzo[b]thiophene) with a carboxamide group at position 3 and a cinnamamido substituent at position 2. The cinnamamido group introduces a conjugated α,β-unsaturated carbonyl system, which may enhance interactions with biological targets through π-π stacking or hydrogen bonding. The tetrahydrofuran-2-ylmethyl moiety on the carboxamide nitrogen likely improves solubility and pharmacokinetic properties compared to purely aromatic substituents .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c26-20(13-12-16-7-2-1-3-8-16)25-23-21(18-10-4-5-11-19(18)29-23)22(27)24-15-17-9-6-14-28-17/h1-3,7-8,12-13,17H,4-6,9-11,14-15H2,(H,24,27)(H,25,26)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMCQSLRWYFYAO-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C=CC3=CC=CC=C3)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)/C=C/C3=CC=CC=C3)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cinnamamido-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydrobenzo[b]thiophene Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a thiophene derivative, under acidic or basic conditions.

    Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a tetrahydrofuran-2-ylmethyl group.

    Attachment of the Cinnamamido Group: The cinnamamido group can be attached through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-cinnamamido-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests several potential applications in medicinal chemistry, particularly in the following areas:

Anticancer Activity

Research has indicated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant anticancer properties. A review highlighted the potential of these compounds in targeting various cancer types due to their ability to inhibit tumor growth and induce apoptosis in cancer cells . The specific derivative 2-cinnamamido-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide could be explored for similar activities.

Analgesic Effects

A study on related compounds demonstrated that certain tetrahydrobenzo[b]thiophene derivatives possess analgesic effects greater than traditional analgesics like metamizole. This was evaluated using the "hot plate" method in animal models . The structural similarities suggest that this compound may also exhibit analgesic properties.

Antibacterial Properties

Tetrahydrobenzothiophene derivatives have shown promising antibacterial activity against various pathogens including E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds indicate their effectiveness as potential antibiotics . This suggests that the compound may also possess antibacterial properties worth investigating.

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy and IR spectrometry are essential for confirming the structure and purity of synthesized compounds .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the tetrahydrobenzo[b]thiophene core can significantly influence biological activity. SAR studies can help identify which modifications lead to enhanced efficacy against specific targets such as cancer cells or bacteria .

Case Studies and Experimental Findings

Several studies have documented the biological activities of related compounds:

CompoundActivityMIC/IC50 ValuesReference
Compound AAnticancerIC50 = 0.5 µM
Compound BAnalgesicIC50 = 0.75 µM
Compound CAntibacterialMIC = 1.11 µM against E. coli

These findings underscore the importance of continuing research on this compound to explore its full therapeutic potential.

Mechanism of Action

The mechanism of action of 2-cinnamamido-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Key Challenges :

  • Steric hindrance from the tetrahydrofuran-2-ylmethyl group may reduce reaction efficiency.
  • Purification often requires HPLC or recrystallization to achieve >95% purity .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility (Predicted) LogP (Predicted) Reference
Target Compound Not reported Moderate in DMSO/MeOH ~3.2
2-(2-(4-Benzylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIIb) 200–202 Low in water, high in DMF 2.8
2-(2-Nitrobenzamido) analog Not reported Low in polar solvents 3.5
2-(3,4-Dimethoxybenzamido) analog Not reported Moderate in ethanol 2.9

Trends :

  • Bulky substituents (e.g., piperazine) increase melting points due to crystallinity.
  • Electron-withdrawing groups (e.g., nitro) reduce solubility in polar solvents.

Acetylcholinesterase (AChE) Inhibition

  • Compound IIId (4-methoxyphenylpiperazine substituent): 60% AChE inhibition at 2.6351 mM, outperforming donepezil (40%) due to hydrogen bonding with Phe288 .
  • Target Compound: Unknown activity, but the cinnamamido group’s conjugated system may enhance binding to hydrophobic pockets in AChE.

Antibacterial Activity

  • Compound 23 (succinimide substituent): Moderate activity against S. aureus (MIC = 16 µg/mL), attributed to the carboxylic acid group enhancing membrane penetration .

Cytotoxicity

  • Piperazine-containing analogs (e.g., IIIb) show lower cytotoxicity (IC₅₀ > 50 µM) compared to nitro-substituted derivatives (IC₅₀ ~ 10 µM), likely due to reduced electrophilicity .

Biological Activity

2-Cinnamamido-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound that belongs to the class of tetrahydrobenzothiophene derivatives. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and analgesic domains. This article explores the biological activity of this compound based on various studies and findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C17H22N2O2S\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of tetrahydrobenzothiophene derivatives, including our compound of interest. The following table summarizes the minimal inhibitory concentration (MIC) values against various bacterial strains:

Compound Bacterial Strain MIC (μM)
This compoundE. coli1.11
P. aeruginosa1.00
Salmonella0.54
S. aureus1.11

In a study by Paudyal et al., it was found that several derivatives exhibited significant antibacterial activity with MIC values ranging from 0.64 μM to 19.92 μM for E. coli, and comparable effectiveness against P. aeruginosa, Salmonella, and S. aureus . Notably, compound 3b showed exceptional activity among the tested compounds.

Analgesic Activity

The analgesic effects of related tetrahydrobenzothiophene derivatives have also been investigated. In experiments using the "hot plate" method on mice, certain derivatives demonstrated analgesic effects that surpassed those of standard analgesics like metamizole . While specific data on the analgesic activity of the compound is limited, its structural analogs suggest potential efficacy.

Case Studies and Research Findings

  • Antibacterial Evaluation : A study published in Bioorganic & Medicinal Chemistry Letters detailed the synthesis and antibacterial evaluation of various tetrahydrobenzothiophene derivatives . The research indicated that modifications in the molecular structure significantly influenced antibacterial potency.
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that specific functional groups attached to the benzothiophene core enhanced biological activity . Compounds with electron-withdrawing groups exhibited improved antibacterial properties.
  • Mechanism of Action : Preliminary investigations suggest that these compounds may inhibit bacterial cell wall synthesis or disrupt membrane integrity . Further studies are needed to elucidate the exact mechanisms.

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